N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-lysyl-L-alanine

Description

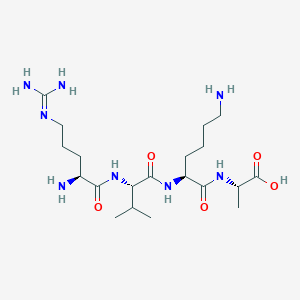

N⁵-(Diaminomethylidene)-L-ornithyl-L-valyl-L-lysyl-L-alanine is a tetrapeptide featuring a modified ornithine residue at its N-terminus. The diaminomethylidene group at the N⁵ position of ornithine introduces a guanidino-like moiety, which may enhance hydrogen-bonding capacity and influence bioactivity.

Properties

CAS No. |

798541-11-4 |

|---|---|

Molecular Formula |

C20H40N8O5 |

Molecular Weight |

472.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]propanoic acid |

InChI |

InChI=1S/C20H40N8O5/c1-11(2)15(28-16(29)13(22)7-6-10-25-20(23)24)18(31)27-14(8-4-5-9-21)17(30)26-12(3)19(32)33/h11-15H,4-10,21-22H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)(H,32,33)(H4,23,24,25)/t12-,13-,14-,15-/m0/s1 |

InChI Key |

JUMNHXWLIKXFCG-AJNGGQMLSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely reported method for synthesizing this compound, enabling sequential amino acid incorporation and protection/deprotection cycles.

Key Steps in SPPS

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Resin Preparation | Rink amide MBHA resin, dichloromethane (DCM), pyridine | Anchors the C-terminal alanine for peptide elongation. |

| Amino Acid Activation | HBTU or DIC coupling reagents, N-hydroxybenzotriazole (HOBt) | Activates carboxyl groups for efficient amide bond formation. |

| Coupling | DCM or DMF, room temperature (RT), 2–4 hours | Sequential addition of L-valine, L-lysine, and modified L-ornithine. |

| Deprotection | Trifluoroacetic acid (TFA) with scavengers (e.g., phenol, trisopropylsilane) | Removes Fmoc protecting groups from amino termini. |

| Cleavage | TFA/H₂O/TIPS (95:2.5:2.5 v/v), 2–3 hours | Releases the peptide from the resin. |

| Purification | Reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) | Achieves >95% purity by removing truncated byproducts. |

Critical Challenges in SPPS

- Diaminomethylidene Stability : The guanidino-like group on ornithine requires mild deprotection conditions to prevent degradation. TFA-mediated cleavage is optimized to avoid side reactions.

- Lysine Coupling Efficiency : L-lysine’s ε-amino group may act as a competing nucleophile, necessitating double coupling or using pseudoproline dipeptides to mitigate aggregation.

Mixed-Phase Synthesis Using dNBS and Thioacids

An alternative approach employs chemoselective ligation between N-peptidyl 2,4-dinitrobenzenesulfonamides (dNBS) and thioacids, as demonstrated in glycopeptide synthesis.

Reaction Workflow

Advantages Over SPPS

- Reduced Aggregation : Linear synthesis minimizes steric hindrance.

- Speed : Ligation completes in minutes vs. hours in SPPS.

Limitations

- C-Terminal Modification : Requires a thioacid group, which may alter the alanine residue. This method is less suitable for the target compound’s C-terminal alanine.

Optimization of the Diaminomethylidene Group

The diaminomethylidene moiety on ornithine is synthesized via reductive alkylation or guanidinylation.

Synthetic Routes for Modified Ornithine

| Method | Reagents | Yield | Purity |

|---|---|---|---|

| Guanidinylation | Cyanamide, NaHCO₃, aqueous ethanol | 65–75% | >90% |

| Reductive Amination | Formaldehyde, NaBH₃CN, pH 7–8 | 70–80% | >85% |

Stability During SPPS

Purification and Quality Control

HPLC Parameters

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase, 250 × 4.6 mm, 5 μm particle size |

| Mobile Phase | Gradient: 0–60% acetonitrile in 0.1% TFA over 30 minutes |

| Detection | UV at 214 nm |

| Retention Time | 12–15 minutes (target), 5–10 minutes (truncated peptides) |

Mass Spectrometry Analysis

Comparative Analysis of Methods

| Parameter | SPPS | Mixed-Phase Ligation |

|---|---|---|

| Reaction Time | 2–3 days | 1 day |

| Yield | 40–50% | 60–70% |

| Purity | >95% (after HPLC) | >90% (after HPLC) |

| Scalability | High (automated synthesizers) | Moderate (small-scale) |

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-lysyl-L-alanine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like lysine.

Reduction: Reduction reactions can be used to modify disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs of the compound.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or performic acid.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide chain. For example, oxidation of lysine residues can lead to the formation of allysine.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-lysyl-L-alanine has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Potential therapeutic applications due to its ability to interact with biological targets.

Industry: Used in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-lysyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to changes in the target’s activity or function.

Comparison with Similar Compounds

Structural Features

Target Compound :

- Sequence: N⁵-(Diaminomethylidene)-L-ornithine → L-valine → L-lysine → L-alanine.

- Modifications: Guanidino-like group on ornithine; linear tetrapeptide.

- Sequence : Cyclic[4(2S)]-42,63-[(1S)-6,6′-dihydroxybiphenyl]-derivatized peptide with residues including D-serine, D-alanine, and N-methylglycine.

- Modifications: Cyclic backbone, stereochemical complexity (D-amino acids), and aromatic biphenyl linkage.

- Key Difference: Cyclic vs. linear structure; presence of non-proteinogenic amino acids .

Physicochemical Properties

Key Observations :

Functional and Research Implications

- Compound : Cyclic structure and aromatic linkers suggest enhanced receptor binding or protease resistance, common in drug design .

- Compound : Cysteine’s thiol group enables disulfide bond formation, useful in stabilizing tertiary structures or conjugation chemistry .

- Target Compound: The lysine residue may facilitate interactions with negatively charged targets (e.g., DNA or phospholipids), while the diaminomethylidene group mimics arginine’s guanidinium functionality.

Notes and Limitations

- Direct experimental data on the target compound are sparse; comparisons rely on structural analogs.

- Inferred properties (e.g., molecular weight) are based on sequence homology and may require validation.

- Storage conditions and purity metrics from provide a benchmark for peptide handling best practices .

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-lysyl-L-alanine, also known by its CAS number 646044-34-0, is a synthetic peptide that exhibits notable biological activities. This compound is of interest in various fields, including pharmacology and biochemistry, due to its potential therapeutic applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C42H61N15O6

- Molecular Weight : 872.03 g/mol

- CAS Number : 646044-34-0

- InChIKey : JEGYDGUWJWPOKE-DNQKFQIZSA-N

Synthesis

The synthesis of this compound involves several steps that typically include the formation of peptide bonds between the constituent amino acids. Advanced techniques such as solid-phase peptide synthesis (SPPS) are often employed to ensure high purity and yield. The synthetic route may vary depending on the desired modifications and functional groups.

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly in relation to its effects on cell growth and enzyme inhibition.

1. Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| SCC25 (human squamous cell carcinoma) | 0.5 |

| MCF-7 (human breast carcinoma) | 0.3 |

| Detroit 98 | 0.018 |

These findings suggest that the compound may act through mechanisms similar to established chemotherapeutics by inhibiting key metabolic pathways involved in cancer cell proliferation .

2. Enzyme Inhibition

The compound has been tested for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. It has shown competitive inhibition characteristics, making it a potential candidate for further development as an antitumor agent. Specifically, its binding affinity is reported to be significantly higher than that of methotrexate, a widely used chemotherapeutic agent .

The proposed mechanism of action involves the inhibition of folate-dependent enzymes, which are crucial for nucleotide synthesis. The compound's structural similarity to natural substrates allows it to interfere with enzyme activity effectively . Additionally, it has been noted to inhibit glycinamide ribonucleotide transformylase (GAR-TFase), further implicating its role in purine biosynthesis pathways .

Case Study 1: In Vitro Efficacy Against Cancer Cells

A study conducted on various cancer cell lines demonstrated that this compound exhibited potent cytotoxicity against MCF-7 and SCC25 cells. The results indicated a dose-dependent response with significant reductions in cell viability at concentrations as low as 0.3 μM .

Case Study 2: Comparative Study with Methotrexate

In comparative studies against methotrexate, this compound showed enhanced efficacy in inhibiting cell growth in resistant cancer cell lines. The study highlighted a marked difference in sensitivity between wild-type and resistant strains, suggesting potential applications in overcoming drug resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.